molecular formula C17H17N3O3S B2958679 3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941892-34-8

3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2958679
CAS No.: 941892-34-8
M. Wt: 343.4
InChI Key: HBLARCGSFDJQOQ-UHFFFAOYSA-N
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Description

3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a butoxy group and a thiophene-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene moiety: This step involves the coupling of the thiophene ring to the oxadiazole ring, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the benzamide core: The final step involves the acylation of the oxadiazole-thiophene intermediate with a butoxy-substituted benzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazides.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

3-butoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-2-3-9-22-13-7-4-6-12(11-13)15(21)18-17-20-19-16(23-17)14-8-5-10-24-14/h4-8,10-11H,2-3,9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLARCGSFDJQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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